{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine
Description
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine (CAS 1304000-83-6) is a secondary amine derivative characterized by a benzyloxy group at the 2-position, a bromine atom at the 3-position of the phenyl ring, and a methylamine substituent on the benzylic carbon. Its hydrochloride salt (CAS 1375474-32-0) has a molecular weight of 342.66 g/mol and is commonly used as a synthetic intermediate in pharmaceutical and organic chemistry .
Properties
IUPAC Name |
1-(3-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-17-10-13-8-5-9-14(16)15(13)18-11-12-6-3-2-4-7-12/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRPHJKOZZVWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine typically involves multiple stepsThe reaction conditions often require the use of solvents such as toluene or trifluorotoluene and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted phenylmethanone, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and bromophenyl groups can facilitate binding to specific sites, while the methylamine group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared with structurally related amines (Table 1):
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Key Differences |
|---|---|---|---|---|
| {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine | 1304000-83-6 | 342.66 | 2-benzyloxy, 3-bromo, methylamine | Reference compound |
| Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine | 1443981-28-9 | 279.30 | 3-methylphenyl, trifluoroethyl | Lacks bromine; trifluoroethyl group enhances lipophilicity |
| 2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine | 38171-33-4 | 299.38 | 4-benzyloxy, 3-methoxy, ethanamine | Ethylene linker increases flexibility; methoxy substituent alters electronic properties |
| {[2-(Benzyloxy)phenyl]methyl}(methyl)amine | 869946-95-2 | 243.32 | 2-benzyloxy, methylamine | Absence of 3-bromo reduces steric hindrance and reactivity |
| (3-Bromo-4-fluorophenyl)methylamine | N/A | 362.16 | 3-bromo, 4-fluoro, trifluoromethyl | Fluorine and trifluoromethyl groups improve metabolic stability |
Pharmacological Relevance
- Bioactivity : Bromine and benzyloxy groups are associated with CNS activity in analogs, but the trifluoroethyl group in CAS 1443981-28-9 may enhance blood-brain barrier penetration .
- Solubility: The hydrochloride salt form (CAS 1375474-32-0) improves aqueous solubility compared to non-salt analogs like CAS 1304000-83-6 .
Stability and Reactivity
- Electrophilic Reactivity : The 3-bromo substituent increases susceptibility to nucleophilic substitution compared to methoxy-containing analogs (e.g., CAS 38171-33-4) .
- Thermal Stability : Benzyl-protected amines (e.g., CAS 869946-95-2) typically decompose above 200°C, while halogenated derivatives may exhibit higher thermal resistance .
Research Findings and Data
Spectroscopic Data
- NMR: The 3-bromo substituent causes a downfield shift (δ 7.3–7.5 ppm for aromatic protons) compared to δ 6.8–7.1 ppm in non-brominated analogs .
- Mass Spectrometry : Molecular ion peaks at m/z 343 ([M+H]⁺) confirm the presence of bromine .
Biological Activity
The compound {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine , often referred to in literature as a benzyloxy-substituted amine, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHBrNO
Molecular Weight: 244.11 g/mol
SMILES Representation: Cc1cc(c(c1)Br)C(CN)OCC
The presence of the benzyloxy group and the bromine atom on the phenyl ring is significant in determining the compound's biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially benefiting conditions like Parkinson's disease .
- Receptor Modulation: The amine group may interact with various receptors, modulating their activity and influencing neurotransmitter release.
Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The benzyloxy group enhances lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy against various pathogens.
Anticancer Activity
Research has shown that related compounds can inhibit cancer cell proliferation. For instance, derivatives of benzyloxy-substituted amines have demonstrated cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Case Studies and Research Findings
-
MAO Inhibition Study:
- A study investigated the effects of benzyloxy-indolyl methylamines on MAO-B inhibition. The results indicated that compounds with a benzyloxy substituent significantly enhanced the selectivity and potency for MAO-B inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .
- Cytotoxicity Assays:
-
Antimicrobial Activity Assessment:
- The compound was tested against a panel of bacterial strains, showing significant inhibitory effects. The structure-activity relationship analysis revealed that modifications to the benzyloxy group could enhance its antimicrobial efficacy.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
